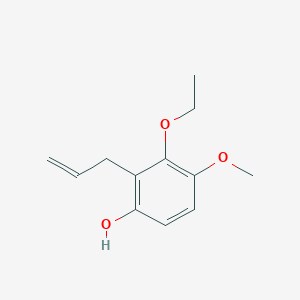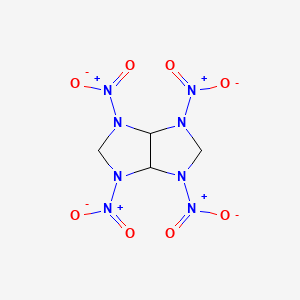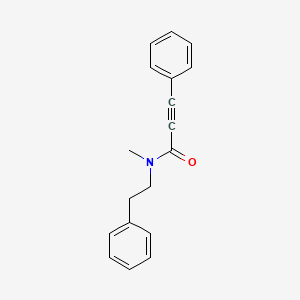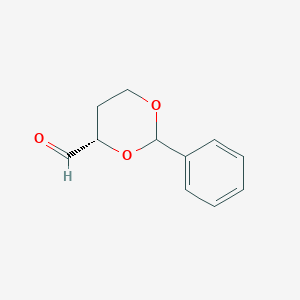
2-Allyl-3-ethoxy-4-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-3-ethoxy-4-methoxyphenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is structurally related to eugenol, a well-known phenolic compound found in clove oil
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-ethoxy-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative. For example, starting with 2-allyl-4-methoxyphenol, an ethoxy group can be introduced through an etherification reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-Allyl-3-ethoxy-4-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the allyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
科学的研究の応用
2-Allyl-3-ethoxy-4-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Allyl-3-ethoxy-4-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components. Additionally, the methoxy and ethoxy groups can modulate the compound’s lipophilicity and bioavailability, influencing its biological activity.
類似化合物との比較
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): A structurally related compound with similar biological activities.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Another phenolic compound with antioxidant and antimicrobial properties.
Guaiacol (2-methoxyphenol): A simpler phenolic compound used in various industrial applications.
Uniqueness
2-Allyl-3-ethoxy-4-methoxyphenol is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility and reactivity compared to other phenolic compounds. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in diverse fields.
特性
CAS番号 |
501368-16-7 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
3-ethoxy-4-methoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C12H16O3/c1-4-6-9-10(13)7-8-11(14-3)12(9)15-5-2/h4,7-8,13H,1,5-6H2,2-3H3 |
InChIキー |
PPSBHAJRGRMCQL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1CC=C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)


![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)

![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)

![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
